

Pentamethylbenzaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Pentamethylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **pentamethylbenzaldehyde**, a key aromatic aldehyde. This document outlines its chemical identity, physicochemical properties, synthesis, and potential applications in drug development, with a focus on its interaction with cellular signaling pathways.

Chemical Identity and Properties

Pentamethylbenzaldehyde, with the CAS number 17432-38-1 and molecular formula $C_{12}H_{16}O$, is a substituted aromatic aldehyde.^[1] Its systematic IUPAC name is 2,3,4,5,6-pentamethylbenzaldehyde.

Physicochemical Data

The following table summarizes the key physicochemical properties of **pentamethylbenzaldehyde**.

Property	Value	Source
Molecular Weight	176.25 g/mol	[2]
Appearance	Light yellow to beige crystalline powder, crystals, or flakes	
Melting Point	145-152 °C	
Boiling Point	144 °C at 6 mmHg	
Solubility	Soluble in Toluene	
Storage Temperature	2-8°C, stored under nitrogen	

Synthesis of Pentamethylbenzaldehyde

While a specific, detailed protocol for the synthesis of **pentamethylbenzaldehyde** from a peer-reviewed source like Organic Syntheses is not readily available, a representative procedure can be adapted from established methods for synthesizing structurally similar polysubstituted benzaldehydes, such as mesitaldehyde (2,4,6-trimethylbenzaldehyde). The Gattermann-Koch reaction or the formylation of pentamethylbenzene are common synthetic routes.

Representative Experimental Protocol: Formylation of Pentamethylbenzene

This protocol is a generalized procedure based on the formylation of similar aromatic compounds and should be optimized for specific laboratory conditions.

Materials:

- Pentamethylbenzene
- Anhydrous Dichloromethane (DCM)
- Titanium(IV) chloride (TiCl₄)
- Dichloromethyl methyl ether (Cl₂CHOCH₃)

- Anhydrous ether
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pentamethylbenzene and anhydrous dichloromethane under a nitrogen atmosphere. The solution is cooled to 0°C in an ice bath.
- **Addition of Lewis Acid:** Titanium(IV) chloride is added dropwise to the stirred solution at 0°C.
- **Formylation:** Dichloromethyl methyl ether is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
- **Quenching:** The reaction is carefully quenched by the slow addition of ice-cold 1 M hydrochloric acid.
- **Workup:** The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **pentamethylbenzaldehyde**.

Characterization: The structure and purity of the synthesized **pentamethylbenzaldehyde** should be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

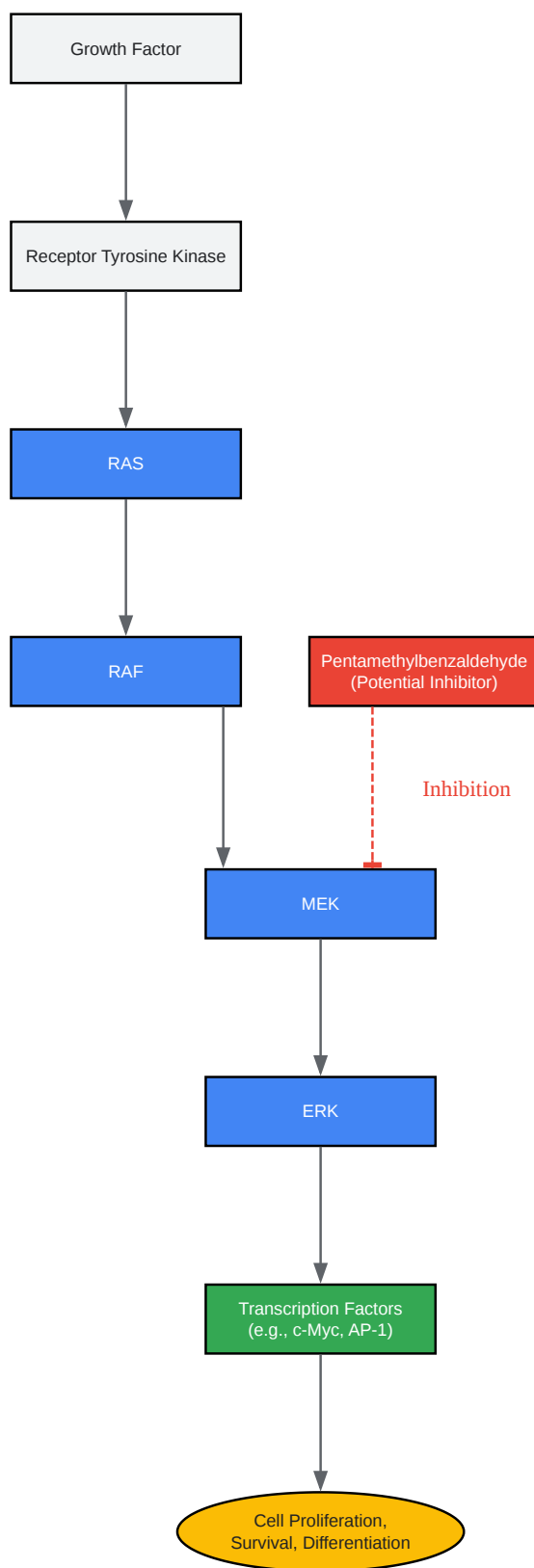
Applications in Drug Development and Biological Activity

Benzaldehyde and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific studies on **pentamethylbenzaldehyde** are limited, the broader class of benzaldehydes has been shown to interact with key cellular signaling pathways implicated in disease.

Interaction with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Several studies have indicated that benzaldehyde derivatives can exert their biological effects by modulating this pathway. For instance, certain benzaldehydes have been shown to inhibit the phosphorylation of key kinases in the MAPK cascade, such as ERK, JNK, and p38, thereby suppressing inflammatory responses and cancer cell proliferation.

The diagram below illustrates a simplified representation of the MAPK signaling pathway and the potential point of intervention for benzaldehyde derivatives.

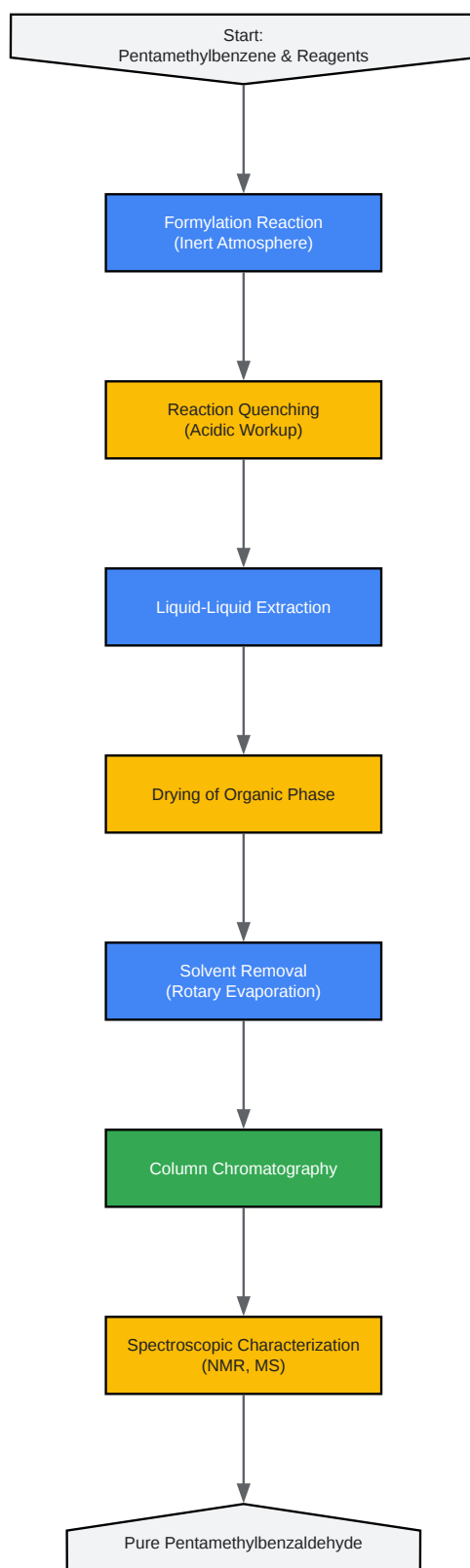


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Caption: Simplified MAPK signaling pathway and potential inhibition by **pentamethylbenzaldehyde**.

Experimental Workflows

The synthesis and purification of **pentamethylbenzaldehyde** involve a series of standard organic chemistry techniques. The logical flow of this process is depicted below.



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Caption: Experimental workflow for the synthesis and purification of **pentamethylbenzaldehyde**.

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References

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- 2. Pentamethylbenzaldehyde | C₁₂H₁₆O | CID 263712 - PubChem [pubchem.ncbi.nlm.nih.gov]
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